1-(6-Bromo-2,3-dimethoxyphenyl)ethanone
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Overview
Description
1-(6-Bromo-2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Bromo-2,3-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2,3-dimethoxyphenyl)ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as p-toluenesulfonic acid in acetonitrile at elevated temperatures . Another method involves the use of benzyltrimethylammonium tribromide in a mixture of dichloromethane and methanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-2,3-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(6-Bromo-2,3-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2,3-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-isobutylphenyl)ethanone
- 1-(4-Bromo-2-methoxyphenyl)ethanone
- 2-Bromo-1-(4-(methylthio)phenyl)ethanone
Uniqueness
1-(6-Bromo-2,3-dimethoxyphenyl)ethanone is unique due to the specific positioning of the bromine atom and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-(6-bromo-2,3-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)9-7(11)4-5-8(13-2)10(9)14-3/h4-5H,1-3H3 |
InChI Key |
RCHNIKPBXMAJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)OC)Br |
Origin of Product |
United States |
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